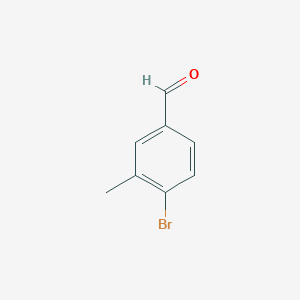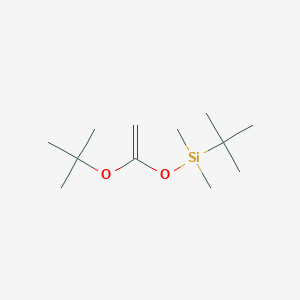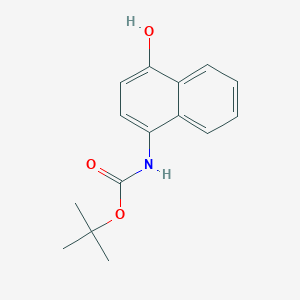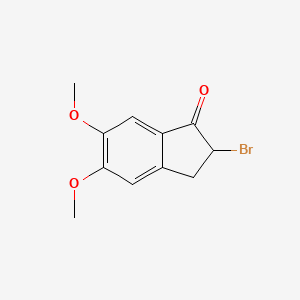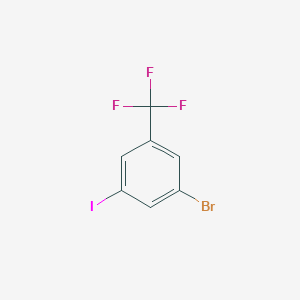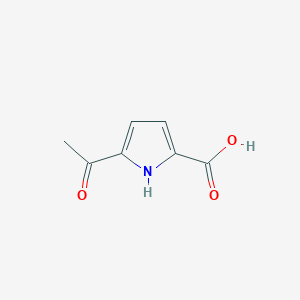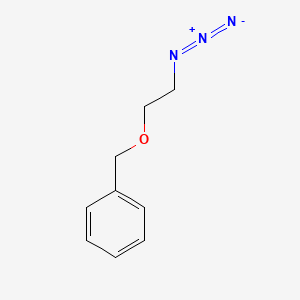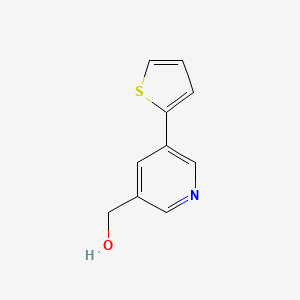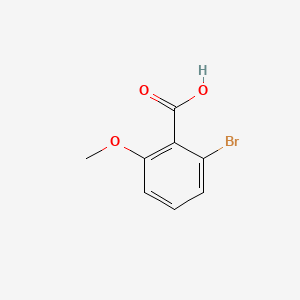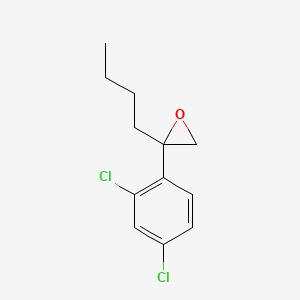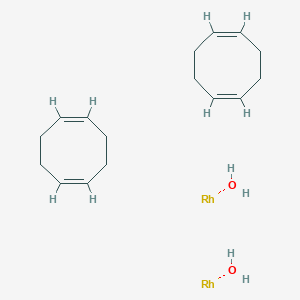
Hidróxido(ciclooctadieno)rodio(I) dímero
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(cyclooctadiene)rhodium(I) dimer, also known as HCR or Rh2(CO)4, is a coordination complex that has been used extensively in various scientific research applications. It is a dimeric complex of rhodium(I) and cyclooctadiene, and is considered to be one of the most commonly used complexes in synthetic organic chemistry. This complex has been used in a variety of research applications, including organic synthesis, catalysis, and biochemistry, due to its unique characteristics and properties.
Aplicaciones Científicas De Investigación
Síntesis de Ésteres, Amidas y Ácidos Carboxílicos
El Hidróxido(ciclooctadieno)rodio(I) dímero se utiliza como catalizador en la síntesis de ésteres, amidas y ácidos carboxílicos . Estos compuestos son fundamentales en la química orgánica y tienen una amplia gama de aplicaciones, desde productos farmacéuticos hasta polímeros.
Precursor Organorrodio
Este compuesto sirve como precursor para organorrodio . Los compuestos organorrodio se utilizan en diversas reacciones químicas, incluida la activación C-H, que es un paso crucial en la síntesis de moléculas orgánicas complejas.
Reacciones de Ciclización
El this compound es un catalizador para reacciones de ciclización . La ciclización es un proceso que forma un anillo de átomos en una molécula, que es un paso clave en la síntesis de muchos productos naturales y farmacéuticos.
Reacciones de Homoacoplamiento
Este compuesto también se utiliza como catalizador para reacciones de homoacoplamiento . El homoacoplamiento es un tipo de reacción química en la que dos sustratos orgánicos idénticos se unen. Este proceso es importante en la síntesis de biarilos simétricos, que se encuentran en diversos productos farmacéuticos y materiales orgánicos.
Reacciones de Adición 1,2 y 1,4
El this compound se utiliza como catalizador para reacciones de adición 1,2 y 1,4 . Estas reacciones son fundamentales en la química orgánica y se utilizan en la síntesis de una amplia gama de compuestos.
Química Verde
Este compuesto está alineado con los principios de la química verde . Se utiliza como catalizador en reacciones que tienen un impacto mínimo en el medio ambiente, contribuyendo al desarrollo de procesos químicos sostenibles.
Mecanismo De Acción
Target of Action
The primary target of Hydroxy(cyclooctadiene)rhodium(I) dimer is terminal alkynes . Terminal alkynes are unsaturated hydrocarbons that contain a carbon-carbon triple bond at the end of the carbon chain. They play a crucial role in various organic reactions due to their unique reactivity and ability to form complex structures.
Mode of Action
Hydroxy(cyclooctadiene)rhodium(I) dimer acts as a catalyst, facilitating oxygenative addition to terminal alkynes . In this process, the rhodium complex inserts into the carbon-hydrogen bond of the alkyne, forming a new bond with the oxygen atom. This results in the formation of a new organorhodium complex.
Biochemical Pathways
The action of Hydroxy(cyclooctadiene)rhodium(I) dimer affects the synthesis pathway of esters, amides, and carboxylic acids . By facilitating the oxygenative addition to terminal alkynes, it enables a greener synthesis of these compounds. This is particularly important in the field of green chemistry, which aims to reduce the environmental impact of chemical processes.
Result of Action
The result of the action of Hydroxy(cyclooctadiene)rhodium(I) dimer is the efficient and environmentally friendly synthesis of esters, amides, and carboxylic acids . These compounds have wide applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Safety and Hazards
Direcciones Futuras
Given its catalytic properties, Hydroxy(cyclooctadiene)rhodium(I) dimer has potential applications in the synthesis of various organic compounds. Its use in the greener synthesis of esters, amides, and carboxylic acids suggests it could play a role in developing more environmentally friendly chemical processes .
Análisis Bioquímico
Biochemical Properties
Hydroxy(cyclooctadiene)rhodium(I) dimer plays a crucial role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins, facilitating the oxygenative addition to terminal alkynes . This interaction leads to the formation of esters, amides, and carboxylic acids, which are essential in numerous biochemical pathways . The compound’s ability to enhance catalytic efficiency makes it a valuable tool in biochemical research and industrial applications .
Cellular Effects
Hydroxy(cyclooctadiene)rhodium(I) dimer influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s impact on cell function is significant, as it can alter the expression of genes involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of Hydroxy(cyclooctadiene)rhodium(I) dimer involves its interaction with biomolecules, leading to enzyme inhibition or activation . The compound binds to specific enzymes, altering their activity and, consequently, the biochemical pathways they regulate . This binding interaction is crucial for the compound’s catalytic efficiency and its ability to facilitate various chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxy(cyclooctadiene)rhodium(I) dimer change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, ensuring its continued efficacy in biochemical reactions . Prolonged exposure may lead to degradation, affecting its catalytic properties .
Dosage Effects in Animal Models
The effects of Hydroxy(cyclooctadiene)rhodium(I) dimer vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively catalyzes biochemical reactions . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating a dosage range within which the compound is most effective .
Metabolic Pathways
Hydroxy(cyclooctadiene)rhodium(I) dimer is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions . The compound’s role in oxygenative addition to terminal alkynes is particularly noteworthy, as it facilitates the synthesis of esters, amides, and carboxylic acids . These reactions are integral to numerous metabolic processes, underscoring the compound’s significance in biochemistry .
Transport and Distribution
Within cells and tissues, Hydroxy(cyclooctadiene)rhodium(I) dimer is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research and applications .
Subcellular Localization
The subcellular localization of Hydroxy(cyclooctadiene)rhodium(I) dimer is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules and enzymes . The compound’s function is closely tied to its precise localization within the cell .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hydroxy(cyclooctadiene)rhodium(I) dimer involves the reaction of cyclooctadiene with rhodium(I) chloride dimer in the presence of a reducing agent and a base to form the desired compound.", "Starting Materials": [ "Cyclooctadiene", "Rhodium(I) chloride dimer", "Reducing agent", "Base" ], "Reaction": [ "Add cyclooctadiene to a flask", "Add rhodium(I) chloride dimer to the flask", "Add reducing agent to the flask", "Add base to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Add water to the mixture to dissolve the product", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain the desired product" ] } | |
| 73468-85-6 | |
Fórmula molecular |
C16H28O2Rh2 |
Peso molecular |
458.20 g/mol |
Nombre IUPAC |
cycloocta-1,5-diene;rhodium;dihydrate |
InChI |
InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;; |
Clave InChI |
HSFFMOISCNXZCL-UHFFFAOYSA-N |
SMILES isomérico |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] |
SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |
SMILES canónico |
C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



